Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride is a heterocyclic compound that features both azetidine and oxadiazole rings. These structures are known for their significant biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride typically involves the formation of the azetidine ring followed by the construction of the oxadiazole ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce azetidine derivatives with altered functional groups.
Scientific Research Applications
Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The oxadiazole ring may interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds share the azetidine ring and exhibit similar biological activities.
Oxadiazole derivatives: Compounds with the oxadiazole ring also show a range of biological activities and are used in medicinal chemistry.
Pyrrolidine and piperidine derivatives: These saturated heterocycles are structurally similar and have comparable applications in drug development.
The uniqueness of this compound lies in its combination of both azetidine and oxadiazole rings, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.ClH/c1-2-13-8(12)6-10-7(14-11-6)5-3-9-4-5;/h5,9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMHCGRRRZLHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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